molecular formula C12H13NO3 B105172 Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate CAS No. 61164-72-5

Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate

Cat. No.: B105172
CAS No.: 61164-72-5
M. Wt: 219.24 g/mol
InChI Key: TVPQVNZTFJUWLE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate are currently unknown. This compound is a relatively new chemical entity and research into its specific biological targets is still ongoing .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Chemical Reactions Analysis

Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate has several scientific research applications:

Comparison with Similar Compounds

Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior, making it valuable for specific synthetic and research purposes.

Properties

IUPAC Name

methyl 2-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-16-11(14)7-9-6-8-4-2-3-5-10(8)13-12(9)15/h2-5,9H,6-7H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPQVNZTFJUWLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CC2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

(2-Oxo-1,2,3,4-tetrahydro-quinolin-3-yl)-acetic acid (2.73 mmol), EDCI (3.27 mmol) and DIEA (3.27 mmol) are dissolved in 10 mL MeOH. About 2 mL of CH2Cl2 is also added to help dissolving the solid. The reaction mixture is stirred at room temperature for 2 hours before removal of the solvent under reduced pressure. The residue is purified by silica gel chromatography (hexane/EtOAc) to give (2-oxo-1,2,3,4-tetrahydro-quinolin-3-yl)-acetic acid methyl ester as a white solid. Yield: 60%. 1H NMR (400 MHz, CDC13): δ 7.88 (br, 1H), 7.18 (m, 2H), 7.00 (td, 1H), 6.75 (d, 1H), 3.73 (s, 3H), 3.13-2.98 (m, 3H), 2.89 (m, 1H), 2.51 (dd, 1H). MS: (ES+): 220.2 [M+1].
Quantity
2.73 mmol
Type
reactant
Reaction Step One
Name
Quantity
3.27 mmol
Type
reactant
Reaction Step One
Name
Quantity
3.27 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

(2-Oxo-1,2,3,4-tetrahydro-quinolin-3-yl)-acetic acid (2.73 mmol), EDCl (3.27 mmol) and DIEA (3.27 mmol) are dissolved in 10 mL MeOH. About 2 mL of CH2Cl2 is also added to help dissolving the solid. The reaction mixture is stirred at room temperature for 2 hours before removal of the solvent under reduced pressure. The residue is purified by silica gel chromatography (hexane/EtOAc) to give (2-oxo-1,2,3,4-tetrahydro-quinolin-3-yl)-acetic acid methyl ester as a white solid. Yield: 60%. 1H NMR (400 MHz, CDCl3): δ 7.88 (br, 1H), 7.18 (m, 2H), 7.00 (td, 1H), 6.75 (d, 1H), 3.73 (s, 3H), 3.13-2.98 (m, 3H), 2.89 (m, 1H), 2.51 (dd, 1H). MS: (ES+): 220.2 [M+1].
Quantity
2.73 mmol
Type
reactant
Reaction Step One
Name
Quantity
3.27 mmol
Type
reactant
Reaction Step One
Name
Quantity
3.27 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

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